Dimethyl acid pyrophosphate

Description

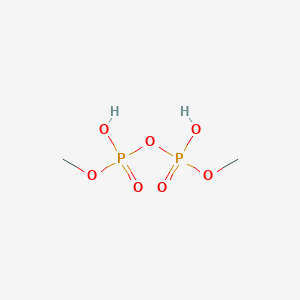

Structure

3D Structure

Properties

IUPAC Name |

[hydroxy(methoxy)phosphoryl] methyl hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O7P2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H3,(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNLLIHZSAFABG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(O)OP(=O)(O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8O7P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | DIMETHYL ACID PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044632 | |

| Record name | Dimethyl dihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl acid pyrophosphate appears as a liquid. Noncombustible. May severely irritate skin, eyes and mucous membranes. Avoid contact., Liquid | |

| Record name | DIMETHYL ACID PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphosphoric acid, P,P'-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68155-93-1; 26644-00-8, 26644-00-8, 68155-93-1 | |

| Record name | DIMETHYL ACID PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P,P′-Dimethyl (diphosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26644-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl acid pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026644008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068155931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl acid pyrophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphosphoric acid, P,P'-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl dihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P,P'-dimethyl dihydrogen diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyl dihydrogen diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ACID PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R9ZEZ483S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Dimethyl Acid Pyrophosphate and Analogues

Laboratory Synthesis Routes and Reaction Conditions

In a laboratory setting, several strategies have been developed to synthesize dimethyl acid pyrophosphate, each with specific reaction conditions and applications.

A common laboratory method for preparing this compound involves the reaction of dimethyl phosphate (B84403) with phosphorus oxychloride. vulcanchem.com This reaction is typically conducted in an inert solvent, such as dichloromethane, to prevent unwanted side reactions. A base, commonly triethylamine (B128534), is added to the reaction mixture to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct. researchgate.net The neutralization of HCl is crucial to drive the reaction to completion and prevent acid-catalyzed degradation of the product. The reaction of phosphorus oxychloride with primary alcohols like methanol (B129727) in the presence of an HCl acceptor such as triethylamine or pyridine (B92270) is a known method for producing dialkyl chlorophosphates, which are precursors to the desired phosphate esters. researchgate.netorganic-chemistry.org

Table 1: Typical Reaction Conditions for Synthesis via Phosphorus Oxychloride

| Parameter | Condition | Purpose | Citation |

| Reactants | Dimethyl phosphate, Phosphorus oxychloride | Formation of the pyrophosphate linkage | vulcanchem.com |

| Solvent | Dichloromethane (or other inert solvent) | Provides a reaction medium and prevents hydrolysis | |

| Base | Triethylamine | Neutralizes HCl byproduct | researchgate.net |

| Temperature | Controlled, often ambient (20-25°C) | To manage the exothermic nature of the reaction |

Carbodiimides are widely utilized as coupling agents in the synthesis of pyrophosphate esters. e-bookshelf.dewiley.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are effective condensing agents for converting mono- and di-alkyl phosphates into the corresponding pyrophosphates. nih.gov The reaction mechanism involves the activation of the phosphate group by the carbodiimide, forming a highly reactive intermediate. pnas.org This intermediate is then susceptible to nucleophilic attack by a second phosphate molecule, yielding the pyrophosphate and a urea (B33335) derivative (e.g., dicyclohexylurea) as a byproduct. nih.gov Water-soluble carbodiimides, like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are also employed, particularly in aqueous environments, to facilitate the rapid and selective dimerization of phosphate amphiphiles into pyrophosphates. nih.gov This strategy has been foundational in the synthesis of nucleotides and their analogues. e-bookshelf.dewiley.com

Electrochemical methods represent an emerging and more sustainable alternative to traditional organophosphorus synthesis, which often relies on the high-energy conversion of phosphate rock to white phosphorus (P₄) and subsequent chlorination to PCl₃. rsc.org Research has demonstrated the electrosynthesis of dimethyl phosphite (B83602) through the oxidative coupling of an inorganic phosphorus source, such as hypophosphorous acid (H₃PO₂), with methanol. rsc.org This process can achieve high faradaic efficiencies, approaching 100%, under optimized conditions. rsc.org The proposed mechanism involves the electrochemical oxidation of H₃PO₂ to a reactive radical intermediate which then couples with methanol. rsc.org While not a direct synthesis of this compound, this methodology highlights the potential of electrosynthesis for creating P-C and P-O bonds from simple inorganic precursors, offering a greener path for various organophosphorus compounds. rsc.orgnanoesclab.com

Phosphoric anhydride (B1165640) (P₂O₅) is a powerful phosphating agent used in the synthesis of phosphate esters. researchgate.net The reaction of P₂O₅ with alcohols, such as methanol, can produce a mixture of mono- and di-esters. researchgate.netresearchgate.net The ratio of these products is influenced by factors like the stoichiometry of the reactants and the reaction conditions. researchgate.net For instance, using a 2:1:1 molar ratio of alcohol, P₂O₅, and water can favor the formation of the phosphate monoester. researchgate.net While P₂O₅ can react vigorously with alcohols, controlled conditions allow for the formation of the phosphoanhydride linkages characteristic of pyrophosphates. researchgate.net A solvent-free approach involving ball-milling dimethyl phosphate with phosphorus pentoxide has also been explored, inducing pyrophosphate bond formation through mechanical force, although yields have been reported as suboptimal.

Industrial Production Methods and Considerations

On an industrial scale, the synthesis of this compound requires precise control over reaction parameters to ensure safety, maximize yield, and maintain product quality. Industrial production may employ continuous flow reactors instead of batch reactors. This approach allows for better management of the exothermic nature of the reactions and more consistent process control.

Automated systems are often integrated to handle the efficient metering of reagents and for real-time monitoring of reaction parameters. A significant consideration in industrial synthesis, particularly in methods generating HCl, is the management of byproducts. Robust scrubbing systems or in-situ neutralization strategies, for example using tertiary amines to precipitate removable ammonium (B1175870) salts, are necessary to prevent equipment corrosion and product degradation. The compound has industrial applications as a polymerizing agent, curing catalyst, and accelerator in resins and coatings. knowde.comknowde.com

Table 2: Comparison of Laboratory and Industrial Synthesis

| Feature | Laboratory Synthesis | Industrial Production | Citation |

| Scale | Small (grams to kilograms) | Large (tonnage) | |

| Equipment | Glassware, batch reactors | Continuous flow reactors, automated systems | |

| Control | Manual or semi-automated | Fully automated for precise control | |

| Byproduct Management | Basic neutralization | Advanced scrubbing and recovery systems |

Synthesis of Labeled this compound for Mechanistic Investigations

To study the role of this compound and its analogues in complex biological and chemical systems, isotopically labeled versions are synthesized. acs.org Labeling with stable isotopes such as ¹³C allows for the tracking of the molecule through metabolic pathways or reaction mechanisms. acs.org

A key example is the synthesis of stable isotope-labeled [3,4,5-¹³C₃] self-immolating ester-protected dimethylallyl pyrophosphate (DMAPP), an analogue of this compound. acs.org This labeled compound can be introduced into biological systems, such as Bacillus subtilis, where native enzymes hydrolyze the ester to release the labeled DMAPP. acs.org Researchers can then use techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to trace the incorporation of the ¹³C atoms into downstream metabolites, providing clear insights into biosynthetic pathways. acs.org Similarly, deuterium (B1214612) (²H) labeling has been used in the synthesis of isopentenyl pyrophosphates to investigate the stereochemical details of enzyme-catalyzed cyclization reactions in terpenoid biosynthesis. rsc.orgpnas.org

Chemoenzymatic Synthesis of Pyrophosphate Analogues

Chemoenzymatic synthesis has emerged as a powerful strategy for the preparation of complex pyrophosphate analogues, combining the precision of enzymatic catalysis with the versatility of chemical synthesis. This approach is particularly valuable for producing molecules that are challenging to assemble through purely chemical or biological means. The literature provides significant insights into the chemoenzymatic synthesis of various pyrophosphate analogues, such as inositol (B14025) pyrophosphates and undecaprenyl pyrophosphate derivatives, while specific methodologies for the direct chemoenzymatic synthesis of this compound are not extensively documented.

The core principle of this methodology involves the chemical synthesis of a precursor molecule, which is then subjected to one or more enzymatic transformations to yield the final pyrophosphate analogue. Key enzyme classes utilized in these syntheses include kinases and glycosyltransferases, which respectively facilitate the transfer of phosphate groups and sugar moieties.

A notable application of chemoenzymatic synthesis is in the production of inositol pyrophosphates (PP-InsPs), which are crucial signaling molecules. nih.govacs.org A robust and scalable strategy for synthesizing various PP-InsPs, including 5PP-InsP₅, 1PP-InsP₅, and 1,5(PP)₂-InsP₄, has been developed. nih.govacs.org This method relies on the use of highly active kinases, such as inositol hexakisphosphate kinase A (IP6KA) from Entamoeba histolytica and the kinase domain of human diphosphoinositol pentakisphosphate kinase 2 (PPIP5K2). nih.govacs.org The synthesis begins with a chemically accessible inositol phosphate, which is then enzymatically phosphorylated to the desired pyrophosphate analogue. acs.org

Similarly, the chemoenzymatic synthesis of bacterial polysaccharide repeating unit undecaprenyl pyrophosphate (RU-PP-Und) and its analogues has been successfully demonstrated. nih.govnih.govresearchgate.net This process involves two main stages: the chemical synthesis of a precursor, such as N-acetyl-D-galactosamine-pyrophosphate-undecaprenyl (GalNAc-PP-Und), followed by the enzymatic extension of this precursor. nih.govresearchgate.net A series of glycosyltransferases are employed to sequentially add sugar units, leading to the formation of the complete repeating unit linked to the undecaprenyl pyrophosphate anchor. nih.govresearchgate.net

The following tables summarize key research findings in the chemoenzymatic synthesis of pyrophosphate analogues.

Table 1: Chemoenzymatic Synthesis of Inositol Pyrophosphate Analogues

| Starting Material | Enzyme(s) | Product(s) | Research Focus |

| Inositol hexakisphosphate (InsP₆) | Inositol hexakisphosphate kinase A (IP6KA) from Entamoeba histolytica | 5-diphosphoinositol pentakisphosphate (5PP-InsP₅) | Scalable synthesis of a key inositol pyrophosphate signaling molecule. nih.govacs.org |

| 5-diphosphoinositol pentakisphosphate (5PP-InsP₅) | Kinase domain of human diphosphoinositol pentakisphosphate kinase 2 (PPIP5K2) | 1,5-bis(diphospho)inositol tetrakisphosphate (1,5(PP)₂-InsP₄) | Stepwise enzymatic synthesis to produce highly phosphorylated inositol messengers. nih.govacs.org |

| Inositol hexakisphosphate (InsP₆) and radiolabeled ATP | Human inositol hexakisphosphate kinase 1 (IP6K1) | Radiolabeled 5PP-InsP₅-β³²P | Production of a valuable tool for studying protein pyrophosphorylation. nih.govacs.org |

Table 2: Chemoenzymatic Synthesis of Undecaprenyl Pyrophosphate Analogues

| Chemically Synthesized Precursor | Enzyme(s) | Final Product | Research Focus |

| N-acetyl-D-galactosamine-pyrophosphate-undecaprenyl (GalNAc-PP-Und) | WbdN (a glucosyltransferase) | Glucose-GalNAc-PP-Und | Elucidation of the E. coli O157 O-polysaccharide biosynthetic pathway. nih.govresearchgate.net |

| Glucose-GalNAc-PP-Und | WbdO (an L-fucosyltransferase) | L-Fucose-Glucose-GalNAc-PP-Und | Stepwise enzymatic assembly of the polysaccharide repeating unit. nih.govresearchgate.net |

| L-Fucose-Glucose-GalNAc-PP-Und | WbdP (an N-acetylperosamine transferase) | N-acetylperosamine-L-Fucose-Glucose-GalNAc-PP-Und (intact RU-PP-Und) | Complete chemoenzymatic synthesis of the E. coli O157 repeating unit. nih.govresearchgate.net |

| Azide-linked geranyl diphosphate (B83284) (FPP analogue) | Undecaprenyl pyrophosphate synthase (UppS) and a phosphatase | Azide-linked undecaprenyl phosphate (Az-BP) | Preparation of a lipid anchor for the enzymatic assembly of bacterial glycans. acs.org |

While these examples highlight the successful application of chemoenzymatic strategies for complex pyrophosphate analogues, there is a notable lack of specific research detailing the chemoenzymatic synthesis of the simpler this compound. The existing literature primarily focuses on the generation of larger, biologically active molecules where the pyrophosphate moiety is attached to a more complex scaffold.

Reaction Mechanisms and Catalysis Involving Dimethyl Acid Pyrophosphate

Fundamental Principles of Phosphoryl Transfer Reactions

Phosphoryl transfer reactions, which involve the transfer of a phosphoryl group (PO₃⁻) from a donor to an acceptor, are fundamental to many life processes, including energy metabolism, signal transduction, and the synthesis of essential biomolecules like DMAPP. nih.govnih.gov These reactions are characterized by their exceptionally slow rates in aqueous solution, necessitating enormous rate accelerations by enzymes. nih.govresearchgate.net The mechanistic principles governing these transfers provide a framework for understanding the catalysis of DMAPP-related enzymes.

The mechanism of phosphoryl transfer reactions is typically described as existing on a spectrum between two limiting extremes: a dissociative mechanism and an associative mechanism. nih.govresearchgate.net

Dissociative Mechanism: This pathway, also known as an SN1-like or elimination-addition mechanism, involves the cleavage of the bond between the phosphorus and the leaving group as the first step. nih.govplos.org This process forms a highly reactive, short-lived metaphosphate intermediate (PO₃⁻). nih.govresearchgate.net This intermediate is then rapidly attacked by the nucleophile to form the final product. researchgate.net In a dissociative transition state, the bonds to the incoming nucleophile and the departing leaving group are elongated, and it is often described as "loose". nih.govplos.org

Associative Mechanism: This pathway, also referred to as an SN2-like or addition-elimination mechanism, involves the nucleophile attacking the phosphorus center first. nih.govacs.org This attack leads to the formation of a stable, pentavalent phosphorane intermediate, which has a trigonal bipyramidal geometry. libretexts.orglibretexts.org In a subsequent step, the leaving group is expelled. libretexts.org The transition state in this mechanism is "tight," with significant bond formation to the nucleophile before the bond to the leaving group is substantially broken. nih.govresearchgate.net

Most phosphoryl transfer reactions are now considered to proceed via a concerted (ANDN) mechanism , where bond formation and bond cleavage occur in a single step through one transition state. nih.govnih.gov However, the character of this transition state can be either "dissociative-like" (late transition state, where bond-breaking is more advanced than bond-making) or "associative-like" (early transition state, where bond-making is more advanced). nih.govacs.org For phosphate (B84403) monoesters like ATP, the evidence generally points towards a concerted mechanism with a dissociative, metaphosphate-like transition state. nih.govnih.gov

Table 1: Comparison of Phosphoryl Transfer Mechanisms

| Feature | Dissociative Mechanism (SN1-like) | Associative Mechanism (SN2-like) | Concerted Mechanism |

|---|

| Order of Events | 1. Bond breaking 2. Bond formation | 1. Bond formation 2. Bond breaking | Simultaneous bond breaking and formation | | Intermediate | Metaphosphate (PO₃⁻) | Pentavalent Phosphorane | None | | Transition State | "Loose" - elongated bonds to nucleophile and leaving group | "Tight" - short bonds to nucleophile and leaving group | Varies from "loose" to "tight" character | | Analogy | Elimination-Addition | Addition-Elimination | SN2 Reaction |

The transition state in a phosphoryl transfer reaction is a fleeting, high-energy arrangement of atoms that represents the peak of the energy barrier between reactants and products. nih.gov It cannot be directly observed experimentally, but its structure can be powerfully inferred through kinetic studies. nih.gov

The geometry of the transition state is typically trigonal bipyramidal. libretexts.org In this arrangement, the three non-bridging oxygen atoms are positioned in the equatorial plane, while the attacking nucleophile and the departing leaving group occupy the two apical positions, ideally in a straight line with the central phosphorus atom. libretexts.orglibretexts.org

The character of the transition state (loose vs. tight) is determined by the relative lengths of the bonds to the nucleophile and the leaving group. nih.gov

A loose transition state has extensive bond cleavage to the leaving group and little bond formation to the nucleophile. This is characteristic of dissociative-like mechanisms. nih.gov

A tight transition state features substantial bond formation to the nucleophile and less advanced cleavage of the bond to the leaving group, which is typical of associative-like mechanisms. nih.gov

Kinetic isotope effects (KIEs) and linear free-energy relationships (LFERs) are key experimental tools used to probe the structure of the transition state. nih.gov For example, large KIEs on the leaving group oxygen suggest extensive bond cleavage in the transition state, consistent with a more dissociative character. nih.gov The nature of the transition state is not fixed; it can vary depending on the phosphate ester (monoester, diester, or triester) and the properties (e.g., pKₐ) of the nucleophile and leaving group. nih.gov

Phosphoryl transfer reactions are notoriously slow in the absence of a catalyst. nih.gov The hydrolysis of a phosphate monoester dianion, for instance, has a half-life estimated to be over a trillion years, highlighting a massive kinetic barrier. nih.gov This inherent stability is crucial for molecules like ATP and DNA, preventing their rapid degradation in the aqueous environment of the cell.

Enzymes that catalyze these reactions, such as kinases and phosphatases, achieve extraordinary rate accelerations, often exceeding 10²⁰-fold over the uncatalyzed reaction. nih.govelifesciences.org For example, alkaline phosphatase accelerates the hydrolysis of a phosphate monoester by a factor of more than 10²⁷. nih.gov

This catalytic power stems from the enzyme's ability to stabilize the transition state of the reaction far more than it stabilizes the ground state (the enzyme-substrate complex). elifesciences.orgnih.gov According to transition state theory, the rate of a reaction is determined by the free energy difference between the transition state and the ground state (ΔG‡). elifesciences.org Enzymes lower this activation barrier through several mechanisms:

Preferential Binding: The active site is exquisitely shaped to bind the transition state with much higher affinity than the substrate. elifesciences.orgelifesciences.org

Electrostatic Stabilization: Positively charged amino acid residues (e.g., Arginine, Lysine) and metal ions (e.g., Mg²⁺) in the active site stabilize the buildup of negative charge on the oxygen atoms of the phosphoryl group in the transition state. libretexts.orgelifesciences.orgmdpi.com

General Acid/Base Catalysis: Active site residues can act as proton donors (general acids) or acceptors (general bases) to facilitate the reaction. For example, a general acid can protonate the leaving group, making it better able to depart. acs.orgnih.gov

Proximity and Orientation: The enzyme binds the substrates (e.g., ATP and the acceptor) in close proximity and in the optimal orientation for the in-line attack required for phosphoryl transfer, reducing the entropic penalty of the reaction. mdpi.com

Table 2: Illustrative Rate Acceleration by an Enzyme

| Reaction | Catalyst | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Rate Acceleration (fold) |

|---|---|---|---|

| Phosphate Monoester Hydrolysis | None (Water) | < 10⁻¹⁸ | 1 |

| Phosphate Monoester Hydrolysis | Alkaline Phosphatase | ~ 1 x 10⁶ | > 10²⁴ |

Data derived from general principles discussed in sources nih.govnih.gov.

Enzymatic Catalysis of Reactions Involving Dimethylallyl Pyrophosphate

The principles of catalysis are vividly illustrated by enzymes that utilize DMAPP. A key enzyme in this context is Isopentenyl Diphosphate (B83284) Isomerase, which directly catalyzes a reaction involving the interconversion of DMAPP and its isomer, setting the stage for all subsequent isoprenoid biosynthesis.

Isopentenyl diphosphate isomerase (IDI) (EC 5.3.3.2) is a crucial enzyme that catalyzes the reversible isomerization of the relatively unreactive isopentenyl diphosphate (IPP) into its more electrophilic and reactive allylic isomer, dimethylallyl diphosphate (DMAPP). wikipedia.orgacs.org This conversion is an essential activation step in the biosynthesis of over 35,000 isoprenoid compounds. acs.orgresearchgate.net Two distinct, non-homologous families of IDI have evolved to perform this reaction: Type I and Type II. acs.orgrsc.org

Type I IDI is found in eukaryotes (including humans), archaea, and many bacteria. acs.orgnih.gov Its mechanism does not involve a net redox change but is a remarkable example of acid-base catalysis that proceeds through a highly reactive carbocation intermediate. ebi.ac.ukpnas.org The enzyme requires divalent metal ions, such as Mg²⁺ and/or Zn²⁺, for its activity. rsc.orgnih.gov

The catalytic cycle is understood to proceed via a protonation-deprotonation mechanism with an antarafacial stereochemistry, meaning the proton is added to one face of the molecule and removed from the opposite face. wikipedia.orgacs.org

The key steps are:

Protonation: An acidic residue in the active site, proposed to be a glutamate (B1630785) (E116 in E. coli IDI), protonates the C4 carbon of the IPP double bond. acs.orgnih.gov This electrophilic attack is the most challenging step as it involves protonating an unactivated C=C double bond. wikipedia.org

Carbocation Formation: The protonation of IPP results in the formation of a transient, high-energy tertiary carbocation intermediate. nih.govebi.ac.ukresearchgate.net This highly reactive species is stabilized within the active site, potentially through interactions with the carboxylate of the glutamate residue and quadrupole-charge interactions with aromatic residues like tryptophan. nih.govebi.ac.uk

Deprotonation: A basic residue, identified as a cysteine (C67 in E. coli IDI), acts as a general base. ebi.ac.uk Its thiolate anion abstracts a proton from the C2 carbon of the carbocation intermediate. ebi.ac.uk

Product Formation: This deprotonation step leads to the formation of a new double bond between C2 and C3, yielding the final product, DMAPP. wikipedia.org

The entire process is reversible, allowing the enzyme to catalyze the conversion of DMAPP back to IPP. pnas.org

Table 3: Key Active Site Residues in E. coli Type I IDI and Their Catalytic Roles

| Residue | Proposed Role | Supporting Evidence |

|---|---|---|

| Glutamate (E116) | General Acid | Site-directed mutagenesis; X-ray structures with inhibitors show proximity to the site of protonation. nih.gov |

| Cysteine (C67) | General Base | Alkylation by mechanism-based inhibitors; X-ray structures confirm its position for proton abstraction. acs.orgebi.ac.uk |

| Tryptophan (W161) | Carbocation Stabilization | Positioned to stabilize the positive charge of the intermediate through quadrupole interactions. ebi.ac.uk |

| Metal Ions (Mg²⁺/Zn²⁺) | Substrate Binding & Catalysis | Required for activity; one ion coordinates the pyrophosphate group, the other is in a structural site. rsc.orgnih.gov |

Prenyltransferases and Condensation Reactions

Prenyltransferases are a class of enzymes that catalyze the transfer of a prenyl group, such as the dimethylallyl group from DMAPP, to an acceptor molecule. nih.govcsic.es These enzymes are central to the biosynthesis of a vast array of isoprenoid compounds. researchgate.net The most common type of reaction is a "head-to-tail" condensation, where the C1 ("head") of an allylic pyrophosphate like DMAPP is joined to the C4 ("tail") of an isopentenyl pyrophosphate (IPP) molecule. pnas.org

The general mechanism for these short-chain trans-prenyltransferases proceeds through a three-step ionization-condensation-elimination sequence. frontiersin.orgfrontiersin.org First, the enzyme facilitates the ionization of the allylic substrate (e.g., DMAPP), where the carbon-oxygen bond to the pyrophosphate is cleaved. acs.orgfrontiersin.org This step is aided by the coordination of Mg²⁺ ions, which are held in place by highly conserved aspartate-rich motifs within the enzyme's active site, known as the First Aspartate-Rich Motif (FARM) and the Second Aspartate-Rich Motif (SARM). csic.esfrontiersin.org The departure of the pyrophosphate anion generates a resonance-stabilized allylic carbocation. acs.orgfrontiersin.org In the second step, the electron-rich double bond of the incoming IPP molecule performs a nucleophilic attack on this carbocation, forming a new carbon-carbon bond. frontiersin.org Finally, a proton is eliminated from the C2 of the original IPP moiety, re-establishing a double bond and yielding a new, elongated allylic pyrophosphate product. acs.org The enzyme architecture plays a crucial role in protecting the reactive carbocation intermediates from premature quenching by water and in determining the chain length of the final product. researchgate.net

The formation of geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP) are foundational steps in terpenoid biosynthesis, catalyzed by specific short-chain prenyltransferases. researchgate.netresearchgate.net

Geranyl Pyrophosphate Synthase (GPPS) catalyzes the first head-to-tail condensation reaction, joining one molecule of DMAPP with one molecule of IPP. pnas.orgwikipedia.org This reaction produces the C10 isoprenoid, geranyl pyrophosphate, which is the precursor to all monoterpenes. pnas.org The reaction follows the canonical ionization-condensation-elimination mechanism described for prenyltransferases. pnas.org

Farnesyl Pyrophosphate Synthase (FPPS) is responsible for synthesizing the C15 isoprenoid, farnesyl pyrophosphate. acs.orgnih.gov This enzyme performs two sequential condensation reactions. frontiersin.orgnih.gov In the first catalytic cycle, FPPS condenses DMAPP and IPP to form GPP, just as GPPS does. nih.gov However, unlike GPPS, the GPP product remains bound in the active site. In the second cycle, this enzyme-bound GPP serves as the new allylic substrate and is condensed with a second molecule of IPP. frontiersin.org This second elongation step yields the final C15 product, FPP, which is a critical branch-point metabolite, serving as a precursor for the synthesis of steroids (via squalene), dolichols, and for protein prenylation. nih.govnih.gov The ability of FPPS to perform two elongation steps is determined by the size and shape of its active site pocket, which can accommodate the C10 intermediate but favors the release of the C15 product.

Building upon the C15 FPP scaffold, further enzymatic reactions lead to more complex terpenoids.

Geranylgeranyl Diphosphate (GGPP) Synthase (GGPPS) extends the isoprenoid chain to 20 carbons. aacrjournals.orgnih.gov Similar to FPPS, GGPPS is a short-chain prenyltransferase that utilizes FPP as its allylic substrate. nih.govnih.gov It catalyzes the condensation of FPP with one molecule of IPP through the standard head-to-tail mechanism. nih.govaacrjournals.org The resulting C20 product, geranylgeranyl diphosphate (GGPP), is the precursor for diterpenes (like taxol), carotenoids, and chlorophylls, and is also used for the geranylgeranylation of proteins. aacrjournals.orgacs.org

Squalene (B77637) Synthase (SQS) catalyzes a unique "head-to-head" condensation of two molecules of FPP to form squalene (C30), the precursor to all sterols, including cholesterol. wikipedia.orgebi.ac.ukmdpi.com This reaction is a critical committed step in sterol biosynthesis. wikipedia.orgmdpi.com The mechanism occurs in two distinct steps:

First, two molecules of FPP are condensed in a head-to-head fashion to form a cyclopropylcarbinyl pyrophosphate intermediate called presqualene pyrophosphate (PSPP). wikipedia.orgmdpi.comnih.gov This step involves the ionization of one FPP molecule to an allylic carbocation, which is then attacked by the second FPP molecule. wikipedia.orgebi.ac.uk

In the second half-reaction, the pyrophosphate group of PSPP is eliminated, and the intermediate undergoes a series of complex carbocationic rearrangements, ultimately leading to the formation of the squalene backbone. wikipedia.org This rearrangement is coupled with a reduction step that requires NADPH as a cofactor. wikipedia.orgnih.gov

Dimethylallyl pyrophosphate is also the donor for the prenylation of nucleic acids, a critical post-transcriptional modification. The enzyme tRNA dimethylallyltransferase (DMATase) , encoded by the miaA gene in E. coli, catalyzes the transfer of the dimethylallyl group from DMAPP to the N6 position of a specific adenosine (B11128) residue (A37), which is located adjacent to the anticodon in tRNAs that read codons beginning with uridine. nih.govacs.orguniprot.org This modification, resulting in N⁶-isopentenyladenosine (i⁶A), is crucial for the efficiency and fidelity of protein translation. genesilico.plpnas.org

The catalytic mechanism of DMATase is distinct from other prenyltransferases. nih.govgenesilico.pl Kinetic and structural studies have revealed an ordered sequential binding mechanism where the enzyme first binds the tRNA substrate, which induces a conformational change that allows for the subsequent binding of the DMAPP donor. nih.govacs.orgpnas.org The enzyme possesses a remarkable channel-like structure. nih.govgenesilico.pl The tRNA anticodon loop binds at one end of the channel, causing the target A37 nucleotide to flip out of the loop and into the catalytic center within the channel. genesilico.pltandfonline.com DMAPP enters the channel from the opposite side, and the transfer reaction occurs in the middle once the two substrates meet. nih.govgenesilico.pl The enzyme utilizes a P-loop motif to recognize the pyrophosphate moiety of DMAPP, a feature that distinguishes it structurally from prenyltransferases involved in protein modification. nih.gov

| Parameter | Value for E. coli DMAPP-tRNA transferase |

| Kₘ for tRNAᴾʰᵉ | 96 ± 11 nM |

| Kₘ for DMAPP | 3.2 ± 0.5 µM |

| Vₘₐₓ | 0.83 ± 0.02 µmol min⁻¹ mg⁻¹ |

| Binding Mechanism | Ordered sequential (tRNA binds first, then DMAPP) |

Data sourced from a study on the recombinant E. coli enzyme. acs.org

In plants, a diverse group of specialized metabolites is created by the action of prenyltransferases that attach prenyl groups to various phenolic compounds. Stilbenoid-specific prenyltransferases utilize DMAPP to modify stilbenoid backbones like resveratrol (B1683913), producing phytoalexins with enhanced biological activities. researchgate.netoup.comnih.gov

For example, a membrane-bound resveratrol 4-dimethylallyl transferase isolated from elicited peanut (Arachis hypogaea) hairy root cultures catalyzes the transfer of a dimethylallyl group from DMAPP specifically to the C4 position of resveratrol, forming the prenylated stilbenoid arachidin-2. researchgate.netoup.comresearchgate.net These enzymes often exhibit strict substrate specificity for the phenolic acceptor, not acting on other classes of compounds like flavonoids, despite sharing some common features with flavonoid-specific prenyltransferases. oup.comresearchgate.net The prenyl moiety is derived from the plastidic terpenoid pathway, and the enzymes themselves are localized to the plastids. oup.comnih.gov These reactions are key diversification steps in the biosynthesis of bioactive compounds in plants. nih.gov Another stilbenoid-specific prenyltransferase from Morus alba was found to utilize geranyl diphosphate (GPP) as the prenyl donor, highlighting the diversity within this enzyme family. oup.com

Phosphorylation of Alcohols and Amines via DMAPP

While the primary biological role of dimethylallyl pyrophosphate is to serve as a donor of a five-carbon dimethylallyl group in prenylation reactions, its chemical structure—containing a high-energy pyrophosphate bond—allows it to act as a phosphorylating agent under certain conditions. This reactivity is primarily exploited in the context of synthetic organic chemistry rather than being a prominent biological mechanism.

In chemical synthesis, DMAPP can be used for the phosphorylation of substrates like alcohols and amines. This process typically requires facilitation by coupling agents, such as carbodiimides (e.g., dicyclohexylcarbodiimide), which activate the pyrophosphate moiety to make it a more effective phosphate donor. The reaction results in the transfer of a phosphate group to the nucleophilic alcohol or amine, forming phosphate esters or phosphoramidates, respectively. This application is valuable for creating various phosphorylated compounds for biochemical research and other industrial uses.

Pyrophosphatase Activity and Homeostasis Regulation

There are two main categories of pyrophosphatases:

Soluble Pyrophosphatases (sPPases) : These are ubiquitous enzymes found in the cytoplasm and organelles that dissipate the energy from PPi hydrolysis as heat. mdpi.comencyclopedia.pub

Membrane-Bound Pyrophosphatases : These enzymes couple the energy of PPi hydrolysis to the transport of ions (H+ or Na+) across cellular membranes. mdpi.comencyclopedia.pub

The critical nature of PPi homeostasis is highlighted in various organisms. In the parasite Toxoplasma gondii, a PPi-dependent phosphofructokinase (PFK2) plays a dual role in hydrolyzing PPi to promote anabolism while also participating in glycolysis. nih.govplos.org Depletion of this enzyme leads to an increase in cellular PPi, a decrease in protein synthesis, and ultimately, growth arrest, demonstrating that a key function is maintaining pyrophosphate homeostasis. nih.govconsensus.app Similarly, in the malaria parasite Plasmodium falciparum, soluble pyrophosphatases are essential for the parasite's survival, with different isoforms targeting the cytoplasm, mitochondrion, and apicoplast to ensure PPi degradation in multiple subcellular compartments. biorxiv.org

Beyond energy metabolism, the balance between pyrophosphate and phosphate (PPi/Pi) is a critical regulator of cellular differentiation and apoptosis. nih.gov For instance, in growth plate chondrocytes, extracellular PPi inhibits terminal differentiation, while extracellular Pi stimulates it, indicating that a precise regulation of the PPi/Pi ratio is necessary for the temporal and spatial control of skeletal development. nih.gov

Non-Enzymatic Reactions and Analogues of Dimethyl Acid Pyrophosphate

Acidic Hydrolysis of Pyrophosphates

The phosphoanhydride bond in pyrophosphates is susceptible to non-enzymatic cleavage through hydrolysis. In the absence of a catalyst, the hydrolysis of pyrophosphate is an extremely slow reaction, except under highly acidic conditions. wikipedia.org The rate of this hydrolysis is highly dependent on the pH of the solution. rsc.orgresearchgate.net

The reaction involves the nucleophilic attack of a water molecule on one of the phosphorus atoms, leading to the cleavage of the P-O-P bond. The reactivity of pyrophosphate towards hydrolysis decreases significantly as the pH increases and the molecule becomes more ionized. rsc.orgresearchgate.net A general rate equation can be proposed based on the assumption that each anionic species of pyrophosphoric acid hydrolyzes at a specific rate, with the hydrogen ion concentration determining the relative proportion of each species. cdnsciencepub.com

Table 1: pH-Rate Profile for Hydrolysis of Pyrophosphate (PP(V)) vs. Pyrophosphite (PP(III)) This table illustrates the general relationship between pH and the rate of hydrolysis for pyrophosphate and its analogue, pyrophosphite, based on research findings. rsc.orgresearchgate.net

| pH Range | Relative Hydrolysis Rate of Pyrophosphate (PP(V)) | Relative Hydrolysis Rate of Pyrophosphite (PP(III)) | Key Observations |

| Highly Acidic (<1) | Highest | High | Hydrolysis is acid-catalyzed for both species. rsc.org |

| Acidic (1-6) | Decreasing | Relatively stable, then increases | The dominant species for PP(III) is the highly reactive di-anion. rsc.org |

| Neutral to Alkaline (>7) | Lowest | Increasing | PP(V) is relatively stable, while PP(III) shows a hydroxide-ion catalyzed reaction. rsc.org |

Note: This is a qualitative representation of the pH-rate profile.

Studies comparing pyrophosphate (PP(V)) with pyrophosphite (PP(III)) show that PP(III) is significantly more reactive than PP(V) at all pH levels. rsc.org At high pH, pyrophosphite exhibits a hydroxide-ion catalyzed reaction, making it up to 10¹⁰-fold more reactive than pyrophosphate in a 0.1 M NaOH solution. rsc.org

Oxidative Cleavage Reactions of DMAPP Analogues

Analogues of this compound, such as dimethylallyl pyrophosphate (DMAPP), can undergo non-enzymatic cleavage through oxidation. Research has shown that in the presence of oxidizing agents like bromine or hypobromite, DMAPP analogues experience rapid oxidative breakdown. This reaction leads to the cleavage of the molecule, yielding products such as dimethyl phosphate.

Oxidative reactions are also central to the biosynthesis of many natural products where prenyl groups, derived from DMAPP and its isomer isopentenyl pyrophosphate (IPP), are modified. nih.gov For example, cytochrome P450 enzymes can catalyze oxidative cyclizations of prenyl chains. nih.gov Although these are enzymatic processes, they underscore the chemical susceptibility of the allylic structure found in DMAPP to oxidative transformation, a reactivity that can be exploited in non-enzymatic chemical reactions.

Atherton-Todd Reaction Mechanisms and Related Phosphite (B83602) Chemistry

The Atherton-Todd reaction is a classical method in organophosphorus chemistry for the synthesis of various phosphorus compounds from dialkyl phosphites (also known as dialkyl H-phosphonates). wikipedia.orgnih.gov Discovered in 1945, the reaction originally described the conversion of a dialkyl phosphite into a dialkyl chlorophosphate using carbon tetrachloride in the presence of a base, which is typically a primary, secondary, or tertiary amine. wikipedia.orgbeilstein-journals.org

The resulting dialkyl chlorophosphate is often highly reactive and is therefore typically not isolated. Instead, it is reacted in situ with nucleophiles like alcohols or amines to generate stable trialkyl phosphates or phosphoramidates, respectively. wikipedia.orgbas.bg

Table 2: Overview of the Atherton-Todd Reaction

| Role | Compound Type | Example |

| Starting Material | Dialkyl Phosphite | Dimethyl phosphite |

| Chlorinating Agent | Halocarbon | Carbon tetrachloride |

| Base/Catalyst | Amine | Triethylamine (B128534) |

| Intermediate | Dialkyl Chlorophosphate | Dimethyl chlorophosphate wikipedia.org |

| Final Product (example) | Phosphoramidate (B1195095) | O,O-Dibenzyl phosphoramidate beilstein-journals.org |

The mechanism of the Atherton-Todd reaction has been a subject of discussion, with several pathways proposed. beilstein-journals.org A commonly accepted mechanism involves the following key steps, illustrated here with dimethyl phosphite: wikipedia.org

Deprotonation : The amine base deprotonates the dimethyl phosphite, forming a phosphite anion.

Chlorination : The resulting anion acts as a nucleophile, attacking the chlorine atom of carbon tetrachloride. This step forms the dimethyl chlorophosphate intermediate and the trichloromethanide anion.

Proton Transfer : The trichloromethanide anion abstracts a proton from the protonated amine catalyst, regenerating the amine and forming chloroform (B151607) as a byproduct.

Computational studies have provided further insight, supporting a mechanism that may begin with the dealkylation of the phosphite by the amine, followed by a series of deprotonation and chlorination steps. beilstein-journals.orgbas.bg This reaction is a cornerstone of phosphite chemistry, providing a versatile route to a wide array of organophosphorus compounds. nih.gov

Biochemical Roles and Metabolic Integration of Dimethylallyl Pyrophosphate

Centrality in Isoprenoid Biosynthesis Pathways

Isoprenoids, also referred to as terpenoids, represent one of the largest classes of natural products, with over 30,000 distinct compounds identified. wikipedia.org The biosynthesis of all isoprenoids originates from the two five-carbon isomers, IPP and DMAPP. nih.govacs.org These molecules are synthesized through two independent pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.orgwikipedia.org DMAPP's central role lies in its function as the initial electrophilic substrate for the chain elongation reactions that form the backbone of all isoprenoid compounds. pnas.org

The MVA pathway is the primary route for isoprenoid precursor synthesis in eukaryotes, archaea, and the cytosol of plants. wikipedia.orgnih.gov This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov A key regulatory step is the reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase. wikipedia.orgnih.gov Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. wikipedia.orgtaylorandfrancis.com The final step in the formation of the reactive starter unit, DMAPP, is the isomerization of IPP, a reaction catalyzed by the enzyme isopentenyl pyrophosphate isomerase (IPPI). wikipedia.orgwikipedia.org This isomerization is a critical activation step, converting the less reactive IPP into the highly electrophilic DMAPP, which is essential for initiating the synthesis of larger isoprenoid molecules. nih.govnih.gov

| Step | Substrate | Enzyme | Product | Cellular Location |

|---|---|---|---|---|

| 1 | Acetyl-CoA (x2) | Acetoacetyl-CoA thiolase | Acetoacetyl-CoA | Cytosol (in eukaryotes and plants), Archaea |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | HMG-CoA | |

| 3 | HMG-CoA | HMG-CoA reductase | Mevalonate | |

| 4 | Mevalonate | Mevalonate kinase | Mevalonate-5-phosphate | |

| 5 | Mevalonate-5-phosphate | Phosphomevalonate kinase | Mevalonate-5-pyrophosphate | |

| 6 | Mevalonate-5-pyrophosphate | Mevalonate pyrophosphate decarboxylase | Isopentenyl pyrophosphate (IPP) | |

| 7 | Isopentenyl pyrophosphate (IPP) | Isopentenyl pyrophosphate isomerase | Dimethylallyl pyrophosphate (DMAPP) |

In most bacteria, green algae, and the plastids of higher plants, isoprenoid precursors are synthesized via the MEP pathway, also known as the non-mevalonate pathway. wikipedia.orgcreative-proteomics.com This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govnih.gov Through a series of enzymatic reactions, DXP is converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) and subsequently to other intermediates. researchgate.net A key distinction of the MEP pathway is that its final step, catalyzed by 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase (IspH), produces both IPP and DMAPP, typically in a ratio of approximately 5:1. nih.govoup.com This simultaneous production of both isomers means that, unlike in the MVA pathway, isopentenyl pyrophosphate isomerase is not always essential for organisms that solely utilize the MEP pathway. nih.gov Despite the physical separation of the MVA and MEP pathways within plant cells (cytosol and plastids, respectively), there is evidence of cross-talk between them, with intermediates like IPP and DMAPP being transported between compartments. frontiersin.organnualreviews.org

| Step | Substrate(s) | Enzyme | Product | Cellular Location |

|---|---|---|---|---|

| 1 | Pyruvate + Glyceraldehyde 3-phosphate | DXP synthase (DXS) | 1-deoxy-D-xylulose 5-phosphate (DXP) | Plastids (in plants), most Bacteria |

| 2 | DXP | DXP reductoisomerase (DXR) | 2-C-methyl-D-erythritol 4-phosphate (MEP) | |

| 3 | MEP | MEP cytidylyltransferase (IspD) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | |

| 4 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | CDP-ME kinase (IspE) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol-2-phosphate | |

| 5 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol-2-phosphate | MECP synthase (IspF) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MECP) | |

| 6 | MECP | HMBPP synthase (IspG) | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) | |

| 7 | HMBPP | HMBPP reductase (IspH) | Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) |

DMAPP serves as the electrophilic "starter" unit for the synthesis of all isoprenoid compounds. acs.orgpnas.org Through the action of prenyltransferases, DMAPP is condensed with one or more molecules of IPP (the nucleophilic "extender" unit) in a head-to-tail fashion. nih.gov The sequential addition of IPP units to DMAPP leads to the formation of linear prenyl pyrophosphates of varying chain lengths, which are the direct precursors to the different classes of terpenes. creative-proteomics.com

Geranyl pyrophosphate (GPP, C10): Formed from one molecule of DMAPP and one of IPP, GPP is the precursor to monoterpenes. taylorandfrancis.com

Farnesyl pyrophosphate (FPP, C15): The addition of another IPP molecule to GPP yields FPP, the precursor to sesquiterpenes and a critical branch point for the synthesis of steroids, sterols (like cholesterol), and dolichols. wikipedia.orgtaylorandfrancis.com

Geranylgeranyl pyrophosphate (GGPP, C20): Formed from FPP and an additional IPP, GGPP is the precursor to diterpenes, carotenoids, and the phytol (B49457) tail of chlorophyll. creative-proteomics.comfrontiersin.org

This hierarchical elongation process, initiated by DMAPP, gives rise to the immense structural diversity of isoprenoids, which include essential biomolecules such as cholesterol, steroid hormones, vitamin K, and coenzyme Q10. wikipedia.orgdbpedia.org

Involvement in Diverse Cellular Processes

The influence of DMAPP extends beyond its role as a biosynthetic precursor. The isoprenoids derived from it are integral to a multitude of cellular functions, from energy metabolism to signal transduction and the maintenance of metabolic balance.

Isoprenoids derived from DMAPP are crucial components of cellular energy transfer systems. For example, ubiquinone (coenzyme Q) and plastoquinone, which possess isoprenoid side chains, are essential electron carriers in the mitochondrial and photosynthetic electron transport chains, respectively. nih.govcreative-proteomics.com Their function is vital for cellular respiration and photosynthesis.

Furthermore, DMAPP itself and its derivatives can act as signaling molecules. DMAPP has been identified as an activator of the transient receptor potential vanilloid 4 (TRPV4) ion channel, implicating it in nociception and pro-inflammatory responses. nih.gov The prenylation of proteins, a post-translational modification involving the attachment of farnesyl or geranylgeranyl groups (derived from FPP and GGPP), is critical for the proper localization and function of many signaling proteins, including small GTPases of the Ras family, which are central to signal transduction pathways regulating cell growth and differentiation. nih.gov

The synthesis of DMAPP and IPP is tightly regulated to maintain metabolic homeostasis. The MVA pathway, for instance, is subject to complex feedback regulation, with the end-products of the pathway, such as sterols, inhibiting key enzymes like HMG-CoA reductase. wikipedia.orgcreative-proteomics.com This ensures that the production of isoprenoid precursors is balanced with cellular demand.

Nucleic Acid Metabolism and DNA Replication

Dimethylallyl pyrophosphate (DMAPP) is a crucial intermediate in the mevalonate pathway and plays a significant role in nucleic acid metabolism, primarily through the modification of transfer RNA (tRNA). nih.govpnas.org This modification involves the enzymatic transfer of an isopentenyl group from DMAPP to the N6 position of adenosine (B11128) at position 37 (A37), which is adjacent to the anticodon loop of certain tRNAs. nih.govpnas.orgnih.gov The resulting hypermodified nucleoside is known as N6-(Δ2-isopentenyl)adenosine (i6A). nih.govpnas.org The enzyme responsible for this reaction is tRNA dimethylallyltransferase (DMATase), also known as tRNA isopentenyltransferase or Mod5p in yeast. nih.govnih.gov

The presence of the i6A modification is critical for the proper functioning of tRNA, as it enhances the efficiency of codon-anticodon recognition during protein synthesis, thereby ensuring the fidelity and specificity of translation. nih.gov In yeast, the i6A modification on specific tRNAs, such as the SUP7 tRNA which inserts tyrosine, promotes the efficiency of suppressing UAA nonsense mutations. nih.gov

The synthesis of i6A represents a key intersection between isoprenoid biosynthesis and nucleic acid metabolism. The availability of the DMAPP substrate is a limiting factor, leading to competition between different metabolic pathways. For instance, the enzyme Erg20p (farnesyl diphosphate (B83284) synthetase), which is essential for sterol biosynthesis, also utilizes DMAPP as a substrate. nih.govpnas.org Studies in Saccharomyces cerevisiae have shown that overproduction of Erg20p leads to reduced levels of i6A on tRNAs. nih.govpnas.org This demonstrates that disrupting the balance of enzymes that use DMAPP can directly impact tRNA modification and, consequently, translation. pnas.org This competition reveals that yeast possesses a limited pool of DMAPP, highlighting a direct link between sterol biosynthesis and the machinery of protein synthesis. nih.govpnas.org

The enzymatic mechanism of DMATase is distinct. Structural studies of the enzyme from Pseudomonas aeruginosa reveal a central channel that spans the entire protein. nih.govgenesilico.pl The tRNA substrate enters from one side of the channel, and DMAPP enters from the opposite side in an ordered sequence, with the RNA modification reaction occurring in the middle of this channel. nih.govgenesilico.pl

| Component | Role in tRNA Modification |

| Substrate | Dimethylallyl pyrophosphate (DMAPP) |

| Co-substrate | Adenosine at position 37 (A37) of specific tRNAs |

| Enzyme | tRNA Dimethylallyltransferase (DMATase) / Mod5p |

| Product | N6-(Δ2-isopentenyl)adenosine (i6A) modified tRNA |

| Function of Modification | Enhances codon:anticodon recognition efficiency and fidelity of protein translation. nih.gov |

While DMAPP is not directly involved in the polymerization of DNA, its pyrophosphate (PPi) group is chemically identical to the PPi released during DNA synthesis. nih.govquora.com DNA polymerases catalyze the formation of a phosphodiester bond between a deoxynucleoside triphosphate (dNTP) and the primer strand, releasing PPi. nih.govnih.gov It is widely held that the subsequent hydrolysis of this PPi into two inorganic phosphate molecules is a critical step that makes the DNA synthesis reaction energetically favorable and irreversible, driving the reaction forward. nih.govnih.govresearchgate.net Studies have shown that this pyrophosphate hydrolysis is an intrinsic part of the DNA synthesis reaction catalyzed by DNA polymerases, ensuring the process can proceed without the need for separate pyrophosphatase enzymes. nih.govnih.gov

ATP Metabolism and Regulation of ATP Hydrolysis

Dimethylallyl pyrophosphate's connection to ATP metabolism is primarily observed through its role as a substrate in biosynthetic pathways that are dependent on adenosine phosphates. A prime example is the biosynthesis of cytokinins in plants, where DMAPP serves as the donor of the isopentenyl side chain. nih.govoup.com The enzymes responsible, adenosine phosphate-isopentenyltransferases (IPTs), catalyze the transfer of the isopentenyl group from DMAPP to the N6 position of either ATP or ADP. nih.govoup.com This reaction directly consumes ATP and ADP, linking isoprenoid metabolism with the cellular energy pool. Recombinant AtIPT4, an isopentenyltransferase from Arabidopsis thaliana, efficiently catalyzes this reaction, indicating that cytokinins are synthesized, at least in part, directly from ATP and ADP in plants. nih.govoup.com

The pyrophosphate moiety of DMAPP is also central to understanding the energetics of biosynthesis. The hydrolysis of pyrophosphate (PPi) is a highly exergonic reaction, and this release of energy is often coupled to metabolic reactions to make them thermodynamically favorable. nih.gov During DNA synthesis, the incorporation of a nucleotide into a growing DNA strand releases PPi. nih.gov The subsequent and rapid hydrolysis of PPi into two phosphate ions is crucial for driving the equilibrium of the reaction in the direction of DNA synthesis, preventing the reverse reaction (pyrophosphorolysis). quora.com While DMAPP itself is not directly regulating ATP hydrolysis in a global sense, its own biosynthesis and its utilization in subsequent reactions are part of the broader cellular metabolic network that depends on the energy derived from ATP and other high-energy phosphate compounds. nih.gov

Metabolic Channeling and Carbon Partitioning in Biosynthetic Routes

Dimethylallyl pyrophosphate (DMAPP) is a key branch-point metabolite in isoprenoid biosynthesis, and its allocation to various downstream pathways is tightly regulated through mechanisms of metabolic channeling and carbon partitioning. wikipedia.orgnih.gov Metabolic channeling refers to the direct transfer of an intermediate metabolite from one enzyme to another in a metabolic pathway without its release into the bulk solvent. wikipedia.org This process increases the efficiency of the pathway, protects unstable intermediates, and prevents the loss of intermediates to competing reactions. wikipedia.org

Carbon partitioning is the distribution of carbon flux from a central precursor, such as DMAPP, into two or more distinct biosynthetic routes. tandfonline.comresearchgate.net In plants and yeast, DMAPP and its isomer isopentenyl pyrophosphate (IPP) are precursors to a vast array of essential compounds, including sterols, ubiquinone, dolichols, carotenoids, and hormones like cytokinins. nih.govbiorxiv.org The cell must carefully control how much carbon flows into each of these pathways.

A well-documented example of carbon partitioning at the level of DMAPP is the competition between tRNA modification and sterol biosynthesis in yeast. nih.govpnas.org The enzyme Mod5p uses DMAPP to synthesize the i6A modification on tRNAs, a process essential for translational fidelity. nih.gov Simultaneously, the enzyme Erg20p uses DMAPP and IPP to produce precursors for sterol synthesis, which is vital for membrane structure and function. pnas.org Because both enzymes compete for the same limited pool of DMAPP, the regulation of their respective activities is crucial for cellular homeostasis. pnas.org Overexpression of Erg20p can deplete the DMAPP pool available for Mod5p, leading to defects in tRNA modification. nih.gov This demonstrates a critical partitioning point that balances the need for robust protein synthesis with the demand for membrane components.

The regulation of carbon partitioning often occurs at key enzymatic steps. researchgate.net For example, in elicitor-treated tobacco cells, the activity of squalene (B77637) synthase (a key enzyme in sterol biosynthesis) is suppressed, while sesquiterpene cyclase activity is induced. researchgate.net This redirects the flow of isoprenoid precursors away from primary metabolism (sterols) and towards the production of secondary metabolites (sesquiterpene phytoalexins) for defense. Such regulation ensures that the distribution of DMAPP and other isoprenoid intermediates can be dynamically adjusted to meet the cell's changing physiological needs. biorxiv.orgresearchgate.net

| Competing Pathways for DMAPP | Key Enzyme(s) | End Product Class |

| Sterol Biosynthesis | Erg20p (Farnesyl Diphosphate Synthetase) | Sterols (e.g., cholesterol, ergosterol) |

| tRNA Modification | Mod5p (tRNA Isopentenyltransferase) | i6A-modified tRNA |

| Cytokinin Biosynthesis | IPT (Isopentenyltransferase) | Cytokinins (plant hormones) |

| Monoterpene Biosynthesis | Geranyl Pyrophosphate Synthase (GPPS) | Monoterpenes |

| Sesquiterpene Biosynthesis | Farnesyl Pyrophosphate Synthase (FPPS) | Sesquiterpenes |

Role in Cytokinin Biosynthesis

Dimethylallyl pyrophosphate is the direct precursor for the isopentenyl side chain of all cytokinins, a class of phytohormones that regulate numerous aspects of plant growth and development, including cell division and differentiation. researchgate.nettriyambak.org The initial and rate-limiting step in cytokinin biosynthesis is catalyzed by a family of enzymes called adenosine phosphate-isopentenyltransferases (IPTs). researchgate.netscilit.com

This enzymatic reaction involves the transfer of the five-carbon isopentenyl moiety from DMAPP to the N6 amino group of an adenosine nucleotide. researchgate.net In plants, the preferred substrates for IPT enzymes are ATP and ADP, rather than AMP. nih.govoup.com This reaction yields isopentenyladenosine-5'-triphosphate (iPRTP) and isopentenyladenosine-5'-diphosphate (iPRDP), respectively. researchgate.net These products are the first cytokinin nucleotides formed in the de novo biosynthesis pathway. researchgate.net

The identification of genes encoding IPT enzymes in Arabidopsis thaliana confirmed this pathway. nih.gov Experiments with recombinant AtIPT4 protein demonstrated that it specifically catalyzed the transfer of the isopentenyl group from DMAPP to ATP and ADP, but not to AMP, and it did not possess tRNA-isopentenyltransferase activity. nih.govoup.com This finding was crucial in distinguishing the de novo cytokinin biosynthesis pathway from the pathway where cytokinins could potentially be released from the degradation of tRNA containing the i6A modification. researchgate.net

Following their synthesis, the initial products (iPRTP and iPRDP) can be further modified, for instance, by hydroxylation of the isoprenoid side chain by cytochrome P450 monooxygenases to form the corresponding trans-zeatin (B1683218) (tZ) nucleotides. researchgate.net The source of DMAPP for cytokinin biosynthesis can be either the cytosolic mevalonate (MVA) pathway or the plastidial methylerythritol phosphate (MEP) pathway, with studies suggesting that the MEP pathway is the primary source for the side chains of most isoprenoid-derived cytokinins. researchgate.net

| Component | Description |

| Isoprenoid Donor | Dimethylallyl pyrophosphate (DMAPP) |

| Adenosine Substrate | ATP or ADP |

| Enzyme | Adenosine phosphate-isopentenyltransferase (IPT) |

| Initial Products | Isopentenyladenosine-5'-triphosphate (iPRTP) or Isopentenyladenosine-5'-diphosphate (iPRDP) |

| Significance | This is the first and rate-limiting step in de novo cytokinin biosynthesis in plants. scilit.com |

Interactions with Transient Receptor Potential (TRP) Channels in Cellular Signaling

Recent research has identified dimethylallyl pyrophosphate as an endogenous signaling molecule that interacts directly with members of the Transient Receptor Potential (TRP) channel superfamily. nih.govnih.gov TRP channels are a diverse group of ion channels involved in sensing a wide range of stimuli, including temperature, touch, and chemical signals, and play crucial roles in physiological processes like pain sensation and inflammation. nih.govmdpi.com

Specifically, DMAPP has been shown to be an activator of TRPV4 (Transient Receptor Potential Vanilloid 4). nih.govnih.gov Studies using Ca2+ imaging and whole-cell electrophysiology in HEK293T cells expressing TRPV4, as well as in cultured sensory neurons and keratinocytes, demonstrated that micromolar concentrations of DMAPP lead to channel activation and an influx of calcium ions. nih.govnih.gov The half-maximal effective concentration (EC50) for DMAPP activating TRPV4 was determined to be 2.5 µM. nih.gov In vivo experiments in mice showed that intraplantar injection of DMAPP elicited acute pain-related behaviors (nociceptive flinches) and induced inflammation and mechanical hypersensitivity in a TRPV4-dependent manner. nih.govnih.gov These findings suggest that DMAPP, an intermediate of the widespread mevalonate pathway, may function as a novel endogenous pain-producing molecule by activating TRPV4. nih.gov

In addition to its agonistic effect on TRPV4, DMAPP also exhibits antagonistic properties towards another TRP channel, TRPV3. nih.govnih.gov At a concentration of 30 µM, DMAPP was found to inhibit the activation of TRPV3 by its agonist, camphor. nih.gov This inhibitory effect was specific to TRPV3, as DMAPP did not significantly suppress agonist-induced activity in other sensory TRP channels tested, including TRPV1, TRPV2, TRPA1, and TRPM8. nih.gov This dual action on different TRP channels highlights the complexity of its role as a signaling molecule. The discovery of DMAPP as an endogenous ligand for TRP channels provides a new link between cellular metabolism and sensory signaling pathways. nih.govnih.gov

Advanced Analytical and Detection Methodologies for Dimethyl Acid Pyrophosphate

Chromatographic Techniques

Chromatography is a fundamental technique for separating dimethyl acid pyrophosphate from other components in a mixture. The choice of chromatographic method and detector is contingent on the sample matrix and the required level of sensitivity.

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. Although this compound itself has low volatility, derivatization techniques can be employed to convert it into a more volatile form suitable for GC analysis. The subsequent detection is carried out using a range of selective detectors.

Nitrogen-Phosphorus Detector (NPD): This detector offers high selectivity for compounds containing phosphorus and nitrogen. gcms.czscioninstruments.comscioninstruments.com The NPD is particularly advantageous for analyzing this compound in complex environmental or biological samples, as it minimizes interference from other co-eluting compounds. gcms.czscioninstruments.com

Flame Photometric Detector (FPD): When operated in phosphorus mode, the FPD provides excellent sensitivity and selectivity for phosphorus-containing compounds. cdc.gov It is a robust choice for the quantitative analysis of organophosphates.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation patterns. scioninstruments.comcdc.gov This hyphenated technique, GC-MS, is considered a gold standard for confirmation.

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds. While not directly selective for phosphorus, it can be used if the derivatized form of this compound contains electrophoric groups. cdc.gov

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and is known for its reliability and wide linear range. scioninstruments.comcoresta.org While it does not offer selectivity for phosphorus, it can be used for quantification when the sample matrix is relatively clean. gcms.czcoresta.org

Table 1: Overview of GC Detectors for this compound Analysis

| Detector | Principle of Operation | Selectivity | Application Notes |

|---|---|---|---|

| Nitrogen-Phosphorus Detector (NPD) | Measures the increase in current produced when N- or P-containing compounds are combusted near an alkali metal bead in a plasma. scioninstruments.comscioninstruments.com | High for Nitrogen and Phosphorus. scioninstruments.com | Highly suitable for trace analysis in complex matrices due to its high selectivity. |

| Flame Photometric Detector (FPD) | Measures light emission from phosphorus-containing compounds combusted in a hydrogen-rich flame. A filter selects for the specific wavelength of P emission. cdc.gov | High for Phosphorus and Sulfur. | A common choice for organophosphate pesticide analysis. |

| Mass Spectrometry (MS) | Ionizes the analyte, separates ions based on their mass-to-charge ratio, and detects them. Provides structural information. scioninstruments.com | High (based on mass selection). | Used for positive identification and confirmation of the analyte's structure. |

| Electron Capture Detector (ECD) | Measures a decrease in detector current when electronegative compounds capture thermal electrons emitted from a radioactive source. scioninstruments.comcdc.gov | High for halogenated and other electronegative compounds. | Applicable if a suitable electrophilic derivative of the analyte is formed. |

| Flame Ionization Detector (FID) | Measures the ions produced when organic compounds are burned in a hydrogen-air flame. scioninstruments.comcoresta.org | Low (general for organic compounds). | Reliable for quantification in simple mixtures; response is proportional to the number of carbon atoms. |

For non-volatile and thermally labile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. Coupling HPLC with tandem mass spectrometry (MS/MS) provides a highly sensitive and selective analytical system. mdpi.com This technique, often referred to as LC-MS/MS, allows for the direct analysis of the compound in aqueous samples with minimal sample preparation. researchgate.netrsc.orgnih.gov